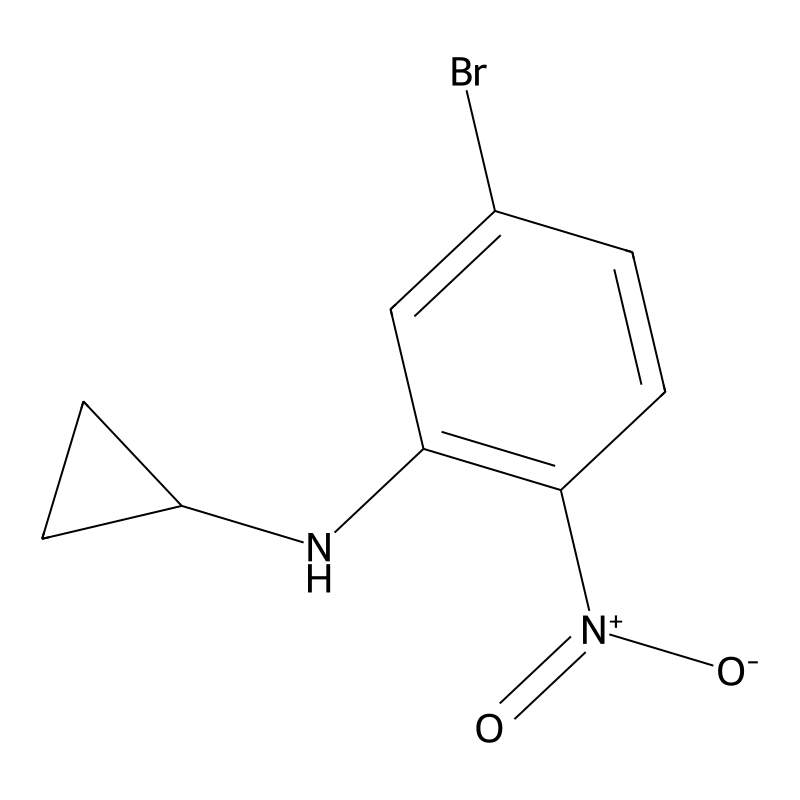5-bromo-N-cyclopropyl-2-nitroaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-bromo-N-cyclopropyl-2-nitroaniline has the molecular formula C9H9BrN2O2 and a molecular weight of 257.08 g/mol. The compound features a bromine atom and a nitro group attached to a cyclopropyl-substituted aniline structure. Its InChI code is 1S/C9H9BrN2O2/c10-6-1-4-8(11-7-2-3-7)9(5-6)12(13)14/h1,4-5,7,11H,2-3H2, which provides insight into its molecular configuration .
There is no current information available regarding a specific mechanism of action for 5-bromo-N-cyclopropyl-2-nitroaniline in biological systems.
As with most nitroaromatic compounds, 5-bromo-N-cyclopropyl-2-nitroaniline is likely to be toxic. Specific data is not available, but general safety precautions for handling nitroaromatics should be followed, including:
- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator.
- Working in a well-ventilated fume hood.
- Avoiding contact with skin and eyes.
- Properly disposing of waste according to regulations.
- Nitration: The presence of the nitro group can direct further electrophilic substitutions.
- Reduction: The nitro group can be reduced to an amine under appropriate conditions.
- Coupling Reactions: It can undergo coupling reactions such as Suzuki coupling or Ugi reactions to form complex organic molecules .
Research indicates that compounds similar to 5-bromo-N-cyclopropyl-2-nitroaniline may exhibit significant biological activities. For example, studies have shown that derivatives of cyclopropyl-substituted anilines can act as mechanistic probes in nitrosation reactions, which are critical for understanding the formation of nitroso compounds. Additionally, some studies suggest potential applications in pharmacology due to their interactions with sodium ion channels, particularly the Nav1.8 subtype .
The synthesis of 5-bromo-N-cyclopropyl-2-nitroaniline typically involves several steps:
- Acetylation of Aniline: This initial step helps prevent oxidation and directs substitution at the para position.
- Electrophilic Substitution: A second substitution occurs at the ortho position relative to the acetyl group.
- Hydrolysis: The final step involves hydrolysis of the amide function to yield the desired product .
5-bromo-N-cyclopropyl-2-nitroaniline has several applications:
- Chemical Synthesis: It serves as a reagent in synthesizing more complex organic molecules.
- Material Science: Studies involving phase equilibria and crystallization highlight its potential use in developing new materials.
- Pharmaceutical Research: Its structural characteristics make it a candidate for drug development targeting specific biological pathways.
Interaction studies focus on how 5-bromo-N-cyclopropyl-2-nitroaniline interacts with biological systems or other chemical entities. These studies often assess:
- Mechanistic Pathways: Understanding how this compound behaves in nitrosation reactions can provide insights into broader chemical mechanisms.
- Biological Interactions: Investigating its effects on ion channels could reveal therapeutic potentials or toxicological profiles .
Several compounds share structural similarities with 5-bromo-N-cyclopropyl-2-nitroaniline. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-N-cyclopropyl-aniline | C9H10BrN | Lacks the nitro group; used in similar reactions |
| 5-Bromo-2-nitroaniline | C6H5BrN2O2 | Simpler structure, lacks cyclopropyl group |
| N-Cyclopropyl-N-methyl-aniline | C10H12N | Different substituent pattern; lacks bromine |
These compounds highlight the uniqueness of 5-bromo-N-cyclopropyl-2-nitroaniline due to its combination of both bromine and nitro functionalities along with the cyclopropyl structure.








